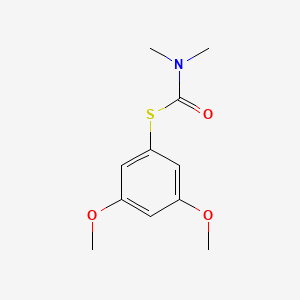

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

説明

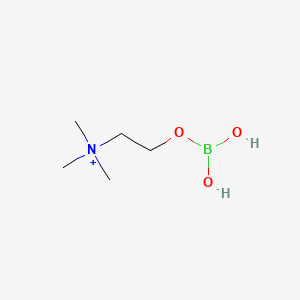

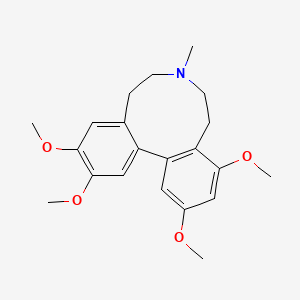

“S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” is a chemical compound with the molecular formula C11H15NO3S . It is a special chemical offered by BOC Sciences .

Synthesis Analysis

Thiocarbamates can be synthesized by the reaction of water or alcohols upon thiocyanates . An efficient isocyanide-based synthesis of S-thiocarbamates was discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H15NO3S . The InChI representation of the molecule isInChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 . Chemical Reactions Analysis

Thiocarbamates are known to undergo various chemical reactions. For instance, in the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 241.31 . More detailed information about its melting point, boiling point, and density could not be found in the available sources.科学的研究の応用

Synthesis and Crystallography

- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities with S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, was synthesized and analyzed for its crystal structure, demonstrating the potential of similar compounds in crystallography and molecular structure studies (Prabhuswamy et al., 2016).

Herbicide Development

- Thiocarbamate sulfoxides, closely related to this compound, have been studied for their application in herbicide development. The research focuses on creating more stable and potent herbicidal activity by modifying the core structure of thiocarbamates (Nakatani et al., 2016).

Antimicrobial and Anti-Proliferative Activities

- The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, structurally related to this compound, demonstrated significant antimicrobial and anti-proliferative activities, highlighting the potential medical applications of similar compounds (Al-Wahaibi et al., 2021).

Organophosphorus Chemistry

- Research on 1-Dimethylthiocarbamoyloxy-3-diphenylphosphinobenzene, a compound with a thiocarbamate group, shows its utility in synthesizing organophosphorus(V) pincer ligands. This application is critical in the fieldof organometallic chemistry and catalysis (Aleksanyan et al., 2019).

Material Science and Corrosion Inhibition

- The study of spirocyclopropane derivatives, which include dimethoxyphenyl components, has been focused on their use as corrosion inhibitors. This highlights the relevance of structurally similar compounds in material science, particularly in protecting metals from corrosion (Chafiq et al., 2020).

Enantioseparation in Chromatography

- The 3,5-dimethylphenylcarbamates of cellulose and amylose, which are related to this compound, have been used in chiral stationary phases for high-performance liquid chromatography. This application is crucial for the separation of enantiomers in pharmaceutical and analytical chemistry (Okamoto et al., 1998).

Solid-State Assembly in Pharmaceuticals

- N,N-Dimethyl-O-thiocarbamates, related to the compound , have been studied for their solid-state assembly without labile hydrogen bonds. This research is relevant in the field of pharmaceuticals, particularly in understanding the molecular packing of drugs (Tan et al., 2020).

作用機序

特性

IUPAC Name |

S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHKDNFWTOAABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589945 | |

| Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54839-88-2 | |

| Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

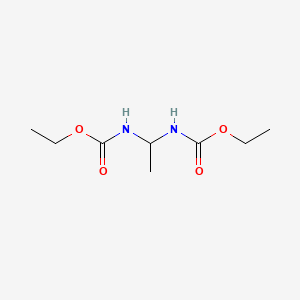

![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)